
Nociceptin(1-13), Amide in Pain Modulation: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nociceptin (1-13), amide

Cat. No.: B15286068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Nociceptin(1-13), amide in

pain modulation. Nociceptin(1-13), amide is the shortest peptide sequence of the endogenous

neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains the full potency, efficacy, and

affinity of the native 17-amino acid peptide[1][2][3]. It exerts its effects through the Nociceptin

receptor (NOP), a G protein-coupled receptor (GPCR) with a distinct pharmacological profile

from classical opioid receptors[4][5]. This guide summarizes key quantitative data, details

common experimental protocols, and visualizes the critical signaling pathways and

experimental workflows involved in the study of Nociceptin(1-13), amide.

Core Concepts in Nociceptin(1-13), Amide Function
Nociceptin(1-13), amide's role in pain is complex, exhibiting both analgesic and hyperalgesic

properties depending on the site of administration and the specific pain model. Supraspinal

(intracerebroventricular) administration in rodents often leads to hyperalgesia and can

counteract morphine-induced analgesia[1][6][7]. Conversely, spinal (intrathecal) administration

typically produces dose-dependent analgesia[1][4][8]. This dual functionality highlights the

nuanced involvement of the N/OFQ-NOP system in central pain processing.

The NOP receptor is widely distributed throughout the central and peripheral nervous systems

in regions critical for pain transmission, such as the dorsal root ganglia, spinal dorsal horn, and

various brain regions[1][9]. Upon binding of Nociceptin(1-13), amide, the NOP receptor
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primarily couples to inhibitory G proteins (Gi/o), initiating a signaling cascade that modulates

neuronal excitability and neurotransmitter release[4].

Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on

Nociceptin(1-13), amide and related compounds, providing a comparative overview of their

pharmacological properties.

Table 1: In Vitro Binding Affinities and Potencies
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Compound Preparation Assay Parameter Value Reference

Nociceptin(1-

13), amide

Rat forebrain

membranes

Receptor

Binding
Ki 0.75 nM [10]

Nociceptin(1-

13), amide

Mouse vas

deferens

Functional

Assay
pEC50 7.9 [10]

[Sar2]NC(1–

13)NH2

Mouse vas

deferens

Functional

Assay
pEC50 6.14 [11]

N/OFQ(1–

13)-NH2

NOP receptor

expressing

cells

β-arrestin 2

Recruitment
pEC50 8.26 [12]

cyclo[D-

Asp(7),Lys(10

)]N/OFQ(1-

13)NH2

Human NOP

receptors

Receptor

Binding
Ki 0.27 nM [13]

cyclo[D-

Asp(7),Lys(10

)]N/OFQ(1-

13)NH2

Human NOP

receptors
GTPγS Assay EC50 1.6 nM [13]

cyclo[Asp(6),

Lys(10)]N/OF

Q(1-13)NH2

Human NOP

receptors

Receptor

Binding
Ki 0.34 nM [13]

cyclo[Asp(6),

Lys(10)]N/OF

Q(1-13)NH2

Human NOP

receptors
GTPγS Assay EC50 4.1 nM [13]

[Nphe1]nocic

eptin(1-

13)NH2

CHO cells

with

recombinant

NOP

receptors

Receptor

Binding
pKi 8.4 [7]

[Nphe1]nocic

eptin(1-

13)NH2

CHO cells

with

recombinant

cAMP

Accumulation

pA2 6.0 [7]
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NOP

receptors

Table 2: In Vivo Effects on Nociception

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Species
Administr
ation
Route

Pain
Model

Dose Effect
Referenc
e

Nociceptin(

1–13)

amide

Amphibian

(Rana

pipiens)

Intraspinal
Acetic Acid

Test

1–100

nmol

Dose-

dependent

antinocicep

tion

[8]

Nociceptin(

1–13)

amide

Amphibian

(Rana

pipiens)

Intraspinal
Acetic Acid

Test

ED50:

160.5

nmol/anim

al

Antinocice

ption
[8]

[Nphe1]NC

(1-13)NH2
Mouse

Intracerebr

oventricula

r (i.c.v.)

Morphine-

induced

analgesia

30 nmol

Potentiatio

n of

morphine

analgesia

[14]

[Nphe1]NC

(1-13)NH2
Mouse

Intracerebr

oventricula

r (i.c.v.)

Tail

Withdrawal

Assay

30 nmol
Antinocice

ptive effect
[7]

Nociceptin Mouse

Intracerebr

oventricula

r (i.c.v.)

Tail

Withdrawal

Assay

1 nmol

~50%

reduction

in tail

withdrawal

latency

[7]

[(pF)Phe4]

NC(1-

13)NH2

Mouse

Intracerebr

oventricula

r (i.c.v.)

Tail

Withdrawal

Assay

Not

specified

Pronocicep

tive and

antimorphi

ne effects

[15]

[F/G]NC(1-

13)NH2
Rat

Intracerebr

oventricula

r (i.c.v.)

Freund's

Adjuvant-

induced

Arthritis

1 and 10

nmol

Reduced

withdrawal

latency

(hyperalge

sia)

[16]
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Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental procedures are crucial

for a comprehensive understanding of Nociceptin(1-13), amide's function.

Signaling Pathways
The binding of Nociceptin(1-13), amide to the NOP receptor initiates a cascade of intracellular

events that ultimately modulate neuronal activity and pain perception.

Extracellular Space Cell Membrane

Intracellular Space

Nociceptin(1-13), amide NOP ReceptorBinds Gαi/oActivates

Adenylyl Cyclase
Inhibits

Ion Channels
(e.g., K+, Ca2+)

Modulates

cAMP

Produces

Decreased Neuronal
Excitability

Influences

Leads to

Click to download full resolution via product page

Figure 1: NOP Receptor Signaling Pathway.

Experimental Workflows
The following diagrams illustrate the methodologies of key experiments used to assess the

effects of Nociceptin(1-13), amide on pain.

Tail-Flick Test Workflow

The tail-flick test is a common behavioral assay to measure the analgesic effects of compounds

in rodents.
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Experimental Setup

Procedure

Rodent (e.g., Mouse)
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(Radiant Heat Source)
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Tail-Flick Latency
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Administer Test Compound
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or Vehicle

Measure Tail-Flick Latency
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Compare Latencies between
Treatment and Control Groups

Click to download full resolution via product page

Figure 2: Tail-Flick Test Experimental Workflow.

Mouse Vas Deferens Assay Workflow
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This in vitro assay is used to determine the functional activity of compounds on NOP receptors

present in the mouse vas deferens.

Tissue Preparation

Experimental Procedure

Isolate Mouse
Vas Deferens

Mount Tissue in
Organ Bath

Electrically Stimulate
Tissue to Induce Contractions

Add Test Compound
(e.g., Nociceptin(1-13), amide)

in a Cumulative Manner

During

Measure Inhibition of
Electrically-Evoked Contractions

Calculate pEC50 or IC50
from Concentration-Response Curve

Click to download full resolution via product page

Figure 3: Mouse Vas Deferens Assay Workflow.

Detailed Experimental Protocols
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A clear understanding of the methodologies is essential for the replication and interpretation of

experimental findings.

Tail Withdrawal Assay
Objective: To assess the spinal or supraspinal antinociceptive or pronociceptive effects of a test

compound.

Methodology:

Animal Acclimation: Mice are habituated to the testing environment and handling to minimize

stress-induced responses.

Baseline Latency Measurement: The distal portion of the mouse's tail is immersed in a

temperature-controlled water bath (e.g., 48°C for measuring both hyperalgesia and

analgesia, or 55°C for primarily measuring analgesia)[7]. The time taken for the mouse to

withdraw its tail (tail withdrawal latency) is recorded. A cut-off time is established to prevent

tissue damage.

Compound Administration: The test compound, such as [Nphe1]NC(1-13)NH2, or vehicle is

administered, typically via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection[7][14].

Post-treatment Latency Measurement: Tail withdrawal latencies are measured at specific

time points after administration (e.g., 5, 15, 30, and 60 minutes)[7][15].

Data Analysis: The percentage of the maximal possible analgesic effect can be calculated

using the formula: ((latency after drug - baseline latency) / (cut-off latency - baseline latency))

x 100[7]. The data is then analyzed to determine statistically significant differences between

the treated and control groups.

Mouse Vas Deferens (MVD) Assay
Objective: To determine the inhibitory potency of NOP receptor agonists on smooth muscle

contraction.

Methodology:
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Tissue Preparation: The vasa deferentia are isolated from mice and mounted in an organ

bath containing a physiological salt solution, maintained at a constant temperature and

aerated with a gas mixture (e.g., 95% O2, 5% CO2).

Electrical Field Stimulation: The tissue is subjected to electrical field stimulation to induce

twitch contractions[2][3].

Compound Addition: After a stabilization period and obtaining a stable baseline of

contractions, the test compound, such as Nociceptin(1-13), amide, is added to the organ

bath in a cumulative concentration-response manner[2][11].

Measurement of Inhibition: The inhibitory effect of the compound on the amplitude of the

electrically-evoked contractions is recorded.

Data Analysis: The concentration of the compound that produces 50% of its maximal

inhibitory effect (EC50) is determined. The negative logarithm of this value is expressed as

the pEC50[10][11].

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Methodology:

Membrane Preparation: Cell membranes expressing the NOP receptor (e.g., from rat

forebrain or CHO cells with recombinant receptors) are prepared[7][10].

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds

to the NOP receptor and varying concentrations of the unlabeled test compound

(competitor).

Separation: The bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity bound to the membranes is quantified using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50
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using the Cheng-Prusoff equation.

Conclusion
Nociceptin(1-13), amide is a critical tool for elucidating the complex role of the N/OFQ-NOP

system in pain modulation. Its dualistic effects, dependent on the site of action, underscore the

intricate nature of this signaling pathway. The quantitative data and experimental protocols

detailed in this guide provide a solid foundation for researchers and drug development

professionals working to leverage the therapeutic potential of targeting the NOP receptor for

novel analgesic strategies. The development of selective agonists, antagonists, and biased

agonists for the NOP receptor holds promise for creating new pain therapies with improved

efficacy and reduced side effects compared to traditional opioids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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